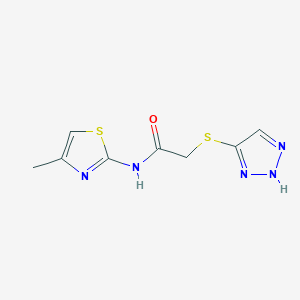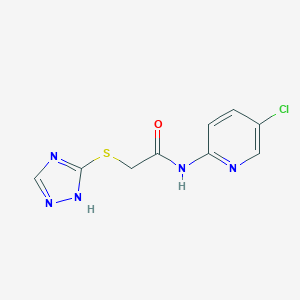![molecular formula C18H16N4O2 B498568 {2-[(2-甲基-1H-苯并咪唑-1-基)甲基]-1H-苯并咪唑-1-基}乙酸 CAS No. 891450-20-7](/img/structure/B498568.png)
{2-[(2-甲基-1H-苯并咪唑-1-基)甲基]-1H-苯并咪唑-1-基}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
科学研究应用
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications, including:
作用机制
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.
生化分析
Biochemical Properties
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves the condensation of o-phenylenediamine with acetic acid. The mixture is heated at 100°C for 2 hours and then cooled slowly. A 10% sodium hydroxide solution is added to the mixture until it becomes slightly alkaline . This method is commonly used for the preparation of benzimidazole derivatives.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce benzimidazole-2-methylamine.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Methylbenzimidazole: A derivative with similar chemical properties and applications.
Benzimidazole-2-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is unique due to its dual benzimidazole structure, which enhances its binding affinity and specificity for certain molecular targets. This structural feature also contributes to its diverse range of applications in scientific research and industry .
属性
IUPAC Name |
2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNCBUHBXKELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)
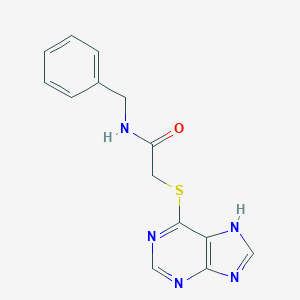
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)
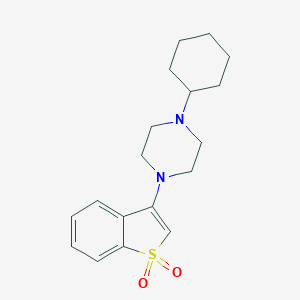
![4-[(5-Methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498499.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)
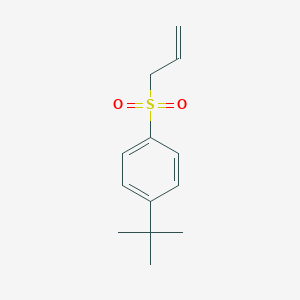
![N-(3,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498503.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498505.png)
